molecular formula C11H17IO2 B2490068 Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate CAS No. 1561865-37-9

Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate

Cat. No. B2490068
CAS RN: 1561865-37-9
M. Wt: 308.159
InChI Key: OACWKAPHWJNCAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate" involves various strategies, including radical cascade reactions and multistep synthetic routes. One approach utilizes radical reactions with 1,4-dienes and 1,4-enynes using dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate as a precursor, leading to functionalized bicyclo[3.3.0]octane derivatives in good yields through an iodine atom transfer mechanism (Kitagawa et al., 2002). This highlights the potential for generating bicyclic structures similar to "Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate" via radical-based methodologies.

Molecular Structure Analysis

The molecular structure of "Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate" and related compounds is characterized by the presence of a bicyclo[2.2.2]octane scaffold, which impacts their chemical reactivity and physical properties. Studies on 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids using density functional theory have evaluated substituent effects on acidity and provided a model for assessing the inductive effect of various substituents (Exner & Böhm, 2002). This analysis is crucial for understanding the chemical behavior of "Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate" in reactions and its interactions with other molecules.

Scientific Research Applications

1. Radical Cascade Reactions

Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate is used in radical cascade reactions with 1,4-dienes and 1,4-enynes. This involves an iodine atom transfer mechanism to produce functionalized bicyclo[3.3.0]octane derivatives, indicating its utility in organic synthesis processes (Kitagawa et al., 2002).

2. Inductive Effects in Molecules

Research on 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, related to methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate, highlights their application in studying inductive effects in isolated molecules. This research aids in understanding the substituent effects on acidity and molecular properties, essential for designing new molecules and compounds (Exner & Böhm, 2002).

3. Liquid Crystal Properties

Derivatives of methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate, specifically 4-n-alkylphenyl 4-n-alkylbicyclo[2.2.2]octane-1-carboxylates, have been studied for their liquid crystal properties. These compounds exhibit wide-range nematic phases, crucial for applications in liquid crystal display technologies (Gray & Kelly, 1981).

4. Electrical Effects in Saturated Systems

The reactivities of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, a category that includes methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate, are studied to understand electrical effects in saturated systems. This research provides insights into the electrical influences of substituent groups through non-resonance interactions, beneficial for developing new electronic materials (Roberts & Moreland, 1953).

5. Synthesis and Evaluation of Novel Compounds

Studies have explored the synthesis and evaluation of novel compounds using methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate as a precursor. For instance, research on synthesizing aminopterin analogues with a bicyclo[2.2.2]octane ring system instead of a phenyl ring provides insights into the development of new therapeutic agents (Reynolds et al., 2001).

Future Directions

The future directions for “Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate” could involve further exploration of its synthesis and potential applications, given the interest in the bicyclo[2.2.2]octane structure for bioactive molecule discovery .

properties

IUPAC Name

methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17IO2/c1-14-9(13)11-5-2-10(8-12,3-6-11)4-7-11/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACWKAPHWJNCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(CC1)(CC2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.